A DFT study of endocyclic allenes: unprecedentedly superbasic hydrocarbons†
New Journal of Chemistry Pub Date: 2016-06-23 DOI: 10.1039/C6NJ00623J
Abstract
Density functional theory (DFT) calculations using the B3LYP, M05-2X and M06-2X functionals were employed in the study of basicity of allenes incorporated in seven-membered rings. These highly unstable species upon protonation give thermodynamically very stable tropylium cations, which are the origin of their extremely high basicity. An endocyclic allene → tropylium cation sequence was used for the design of novel hydrocarbon superbases, with calculated gas phase proton affinities exceeding well above 300 kcal mol−1.
![Graphical abstract: A DFT study of endocyclic allenes: unprecedentedly superbasic hydrocarbons](http://scimg.chem960.com/usr/1/C6NJ00623J.jpg)
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Journal Name:New Journal of Chemistry
Research Products
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CAS no.: 119584-73-5